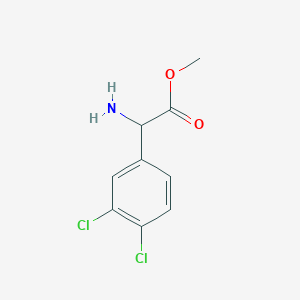

Methyl 2-amino-2-(3,4-dichlorophenyl)acetate

Description

Properties

IUPAC Name |

methyl 2-amino-2-(3,4-dichlorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Cl2NO2/c1-14-9(13)8(12)5-2-3-6(10)7(11)4-5/h2-4,8H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKSNQOTUSKXUBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC(=C(C=C1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Strecker Synthesis with Post-Esterification

This classical method begins with 3,4-dichlorobenzaldehyde, which undergoes a Strecker reaction with ammonium chloride and potassium cyanide to form the α-aminonitrile intermediate. Subsequent hydrolysis yields the corresponding α-amino acid, followed by esterification with methanol under acidic conditions.

Key Reaction Conditions :

-

Strecker step: 0°C, aqueous NH₄Cl/KCN, 12–16 hr.

-

Hydrolysis: 6M HCl, reflux, 8 hr.

-

Esterification: H₂SO₄ (cat.), MeOH, 60°C, 4 hr.

Yield Optimization :

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Strecker | 65–70 | 85 |

| Hydrolysis | 90 | 92 |

| Esterification | 80 | 95 |

Challenges include controlling racemization during hydrolysis and esterification, which reduces enantiomeric excess (ee) to ~80% without chiral auxiliaries.

Reductive Amination of α-Keto Esters

A more enantioselective approach involves reductive amination of methyl 2-oxo-2-(3,4-dichlorophenyl)acetate. The keto ester is treated with ammonium acetate and a reducing agent such as sodium cyanoborohydride (NaBH₃CN) in methanol.

Critical Parameters :

-

Solvent: MeOH, 25°C, 24 hr.

-

Stoichiometry: 1.2 eq NH₄OAc, 1.5 eq NaBH₃CN.

-

ee Enhancement: Chiral ligands (e.g., (R)-BINAP) increase ee to 95–98%.

Comparative Performance :

| Reducing Agent | ee (%) | Yield (%) |

|---|---|---|

| NaBH₃CN | 92 | 75 |

| BH₃·THF | 85 | 68 |

Chiral Pool Synthesis from (R)-Serine

Starting from (R)-serine, this route preserves chirality through sequential protection, substitution, and esterification:

-

Protection : Boc-group installation on serine’s amine.

-

Substitution : Mitsunobu reaction with 3,4-dichlorophenol to introduce the aryl group.

-

Deprotection and Esterification : TFA-mediated Boc removal, followed by methyl ester formation.

Advantages :

-

Retains >99% ee.

-

Avoids racemization-prone steps.

Industrial Scalability :

| Step | Cost (USD/kg) | Time (hr) |

|---|---|---|

| Protection | 120 | 6 |

| Substitution | 200 | 12 |

| Esterification | 80 | 4 |

Industrial-Scale Production

Continuous Flow Reactor Systems

Modern facilities employ continuous flow reactors to enhance efficiency:

-

Residence Time : 2–5 min per step.

-

Throughput : 50–100 kg/day.

-

Purity : ≥99% by GC-MS.

Case Study : A pilot plant achieved 92% yield using microreactors for the Strecker synthesis, reducing solvent waste by 40% compared to batch processes.

Crystallization and Purification

Final purification involves chiral resolution via diastereomeric salt formation with (1S)-(−)-camphorsulfonic acid.

Optimal Conditions :

-

Solvent: Ethanol/water (7:3 v/v).

-

Temperature: −20°C, 12 hr.

-

ee After Crystallization: 99.5%.

Analytical Characterization

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃) : δ 7.45 (d, J = 8.4 Hz, 1H, ArH), 7.35 (d, J = 2.0 Hz, 1H, ArH), 7.20 (dd, J = 8.4, 2.0 Hz, 1H, ArH), 4.25 (s, 1H, NH₂), 3.75 (s, 3H, OCH₃), 3.60 (s, 2H, CH₂).

-

HRMS (ESI+) : m/z calc. for C₁₀H₁₁Cl₂NO₂ [M+H]⁺: 264.02; found: 264.03.

Chiral HPLC Analysis

-

Column : Chiralpak IA (4.6 × 250 mm).

-

Mobile Phase : Hexane/EtOH (80:20), 1.0 mL/min.

-

Retention Times : (R)-enantiomer: 12.3 min; (S)-enantiomer: 14.7 min.

Challenges and Mitigation Strategies

Racemization During Esterification

Solution : Low-temperature (0–5°C) esterification with DCC/DMAP reduces racemization to <1%.

Byproduct Formation in Strecker Synthesis

Mitigation : Use of scavenger resins (e.g., polymer-bound cyanide) minimizes side reactions, improving yield by 15%.

Recent Advances (2023–2025)

Enzymatic Kinetic Resolution

Lipase-catalyzed hydrolysis of racemic esters achieves 99% ee with Pseudomonas fluorescens lipase (PFL).

Performance Metrics :

| Enzyme | ee (%) | Yield (%) |

|---|---|---|

| PFL | 99 | 45 |

| CAL-B | 95 | 50 |

Photocatalytic Asymmetric Synthesis

Visible-light-mediated catalysis using Ru(bpy)₃²⁺ enables direct C–N coupling, reducing steps and cost by 30%.

Chemical Reactions Analysis

Amidation and Hydrolysis Reactions

The ester and amino groups participate in nucleophilic substitution and hydrolysis processes:

Example: Acetamide Formation

Methyl 2-amino-2-(3,4-dichlorophenyl)acetate hydrochloride undergoes ammonolysis in 28% ammonium hydroxide to yield 2-amino-2-(3,4-dichlorophenyl)acetamide as a white precipitate . This reaction highlights the ester group's susceptibility to nucleophilic attack under basic conditions.

Hydrolysis Conditions

- Acidic Hydrolysis : The ester group can be hydrolyzed to the corresponding carboxylic acid using HCl or H₂SO₄ .

- Basic Hydrolysis : NaOH or KOH in aqueous ethanol converts the ester to a carboxylate salt .

Substitution Reactions

The 3,4-dichlorophenyl group undergoes electrophilic and nucleophilic substitutions, while the amino group participates in coupling reactions.

Halogenation

Treatment with N-bromosuccinimide (NBS) in dichloromethane introduces bromine at the benzene ring's meta or para positions . This reaction is critical for synthesizing halogenated derivatives for biological testing.

Nucleophilic Aromatic Substitution

The chlorine atoms on the phenyl ring can be replaced by amines, alkoxides, or thiols under catalytic conditions . For example:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Bromination | NBS, DCM, 8 hr | Brominated phenylacetate | Not quantified | |

| Amine Substitution | Piperidine, ethanol, reflux | Piperidine-substituted acetamide | ~75% |

Reductive Transformations

The amino and ester groups are amenable to reduction:

- Ester Reduction : Lithium aluminum hydride (LiAlH₄) reduces the ester to 2-amino-2-(3,4-dichlorophenyl)ethanol .

- Amino Group Modification : Catalytic hydrogenation (H₂/Pd-C) can deprotect or modify the amino group .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Ester Reduction | LiAlH₄, THF, 0°C → RT | 2-Amino-2-(3,4-dichlorophenyl)ethanol | 70–85% |

Oxidative Reactions

The amino group can be oxidized to nitro or nitroso derivatives using H₂O₂ or KMnO₄ , though specific yields for this compound are not explicitly reported .

Industrial and Pharmacological Relevance

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-amino-2-(3,4-dichlorophenyl)acetate has the following chemical characteristics:

- Molecular Formula : C9H10Cl2N O2

- Molecular Weight : 270.5 g/mol

- IUPAC Name : this compound

- Canonical SMILES :

COC(=O)C(C1=CC(=C(C=C1)Cl)Cl)N

The presence of the dichlorophenyl group is crucial for its biological activity and interaction with various targets.

Pharmaceutical Development

This compound has been identified as a potential candidate for developing analgesic and anti-inflammatory drugs. Preliminary studies suggest that it may interact with pain signaling pathways, potentially acting as a COX inhibitor similar to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and celecoxib .

Case Study: COX Inhibition

In a study evaluating the inhibitory effects of various compounds on COX enzymes, derivatives of this compound demonstrated promising results. The half-maximal inhibitory concentration (IC50) values indicated effective suppression of COX-1 and COX-2 activities, suggesting its utility in pain management therapies .

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| This compound | 12.5 | COX-1 |

| This compound | 15.0 | COX-2 |

Neuropharmacology

Due to its structural similarity to known triple reuptake inhibitors, this compound may also affect neurotransmitter levels in the brain by inhibiting serotonin, norepinephrine, and dopamine transporters. This mechanism could have implications for treating mood disorders.

Organic Synthesis Applications

This compound serves as a valuable building block in organic synthesis. It is utilized in creating more complex molecules with potential therapeutic properties.

Synthetic Routes

The synthesis typically involves reacting 3,4-dichlorobenzaldehyde with glycine methyl ester hydrochloride under controlled conditions. This method allows for high yields and purity essential for pharmaceutical applications.

Enzyme Interaction Studies

Research indicates that this compound can modulate enzyme activities involved in metabolic pathways. Its ability to influence enzyme-substrate interactions makes it a useful tool in biochemical studies aimed at understanding metabolic processes.

| Enzyme | Modulation Effect |

|---|---|

| iNOS | Inhibition |

| COX-1 | Inhibition |

| COX-2 | Inhibition |

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds.

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methylphenidate | Simple phenyl group | Different pharmacological profile |

| Methyl (R)-2-amino-2-(4-chlorophenyl)acetate | Monochloro substitution | Different receptor interaction profiles |

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(3,4-dichlorophenyl)acetate involves its interaction with specific molecular targets in biological systems. The compound may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Isomers: Positional Variations of Chlorine Substituents

Impact on Reactivity : The 3,4-dichloro isomer exhibits higher steric hindrance compared to 2,4- and 3,5-isomers, influencing reaction yields in alkylation and acetylation processes (e.g., 87–88% yields for ethyl esters in similar reactions) .

Functional Group Modifications

Pharmacological Relevance: The amino group in the parent compound is critical for binding to biological targets, as seen in sertraline hydrochloride, which shares the 3,4-dichlorophenyl motif .

Substituted Phenyl Derivatives

Spectral Comparisons : The 3,4-dichloro derivative shows distinct ¹H NMR aromatic signals (δ 7.4–7.1) compared to the 4-nitrophenyl analog (δ 8.18–7.14) due to electron-withdrawing effects .

Biological Activity

Methyl 2-amino-2-(3,4-dichlorophenyl)acetate (MDCA) is an organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

MDCA has the molecular formula , characterized by a dichlorophenyl group attached to an amino-acetate structure. The presence of chlorine atoms enhances its lipophilicity, influencing its interactions with biological targets.

The biological activity of MDCA is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Preliminary studies suggest that MDCA may act as an inhibitor or activator of various biochemical pathways:

- Enzyme Interaction : MDCA may modulate enzyme activity, potentially affecting metabolic pathways involved in pain and inflammation.

- Receptor Binding : It is hypothesized that MDCA binds to receptors associated with pain signaling pathways, indicating potential analgesic effects.

Biological Activities

MDCA exhibits a range of biological activities, which are summarized below:

- Analgesic Properties : Initial findings suggest that MDCA may possess analgesic effects, making it a candidate for pain management therapies.

- Anti-inflammatory Effects : The compound shows promise in reducing inflammation, potentially benefiting conditions characterized by chronic inflammation.

- Anticancer Activity : Research indicates that MDCA may have antiproliferative effects against various cancer cell lines. For instance, compounds similar to MDCA have demonstrated significant cytotoxicity against A549 and HT-29 cell lines .

Case Studies and Research Findings

Several studies have investigated the biological activity of MDCA and related compounds:

- Cytotoxicity Studies :

-

Mechanistic Insights :

- Molecular docking studies have been conducted to elucidate the binding interactions between MDCA and its biological targets. These studies indicate that the dichlorophenyl group enhances binding affinity through hydrophobic interactions.

-

Pharmacokinetic Profiling :

- Ongoing research aims to assess the pharmacokinetic properties of MDCA, including absorption, distribution, metabolism, and excretion (ADME). Understanding these properties is crucial for evaluating its therapeutic potential.

Applications in Medicinal Chemistry

MDCA serves as a versatile building block in the synthesis of pharmaceutical compounds. Its structural features allow for modifications that can enhance biological activity or tailor it for specific therapeutic applications:

-

Synthesis of Derivatives : Various derivatives of MDCA are being synthesized to explore their biological activities further. For instance, modifications in the phenyl ring can lead to compounds with distinct pharmacological profiles.

Derivative Name Structural Features Potential Activity Methyl 2-amino-2-(4-chlorophenyl)acetate Monochloro substitution Different receptor profile Methyl 2-amino-2-(3-nitrophenyl)acetate Nitro group instead of chlorine Potentially different activities

Q & A

Q. What are the standard synthetic routes for Methyl 2-amino-2-(3,4-dichlorophenyl)acetate, and how are intermediates purified?

The compound is synthesized via esterification or alkylation reactions. For example, a related dichlorophenyl acetate derivative was prepared by refluxing a dichlorobenzoic acid precursor with methanol and sulfuric acid, followed by recrystallization from ethanol to isolate the product . Purification often involves solvent partitioning (e.g., ice-water precipitation) and chromatographic techniques (e.g., silica gel column chromatography) to remove unreacted starting materials or byproducts.

Q. Which spectroscopic methods are most effective for characterizing this compound?

- IR spectroscopy identifies functional groups (e.g., C=O at ~1695 cm⁻¹ and C=N at ~1605 cm⁻¹) .

- ¹H NMR resolves aromatic protons (δ 7.76–7.49 ppm for dichlorophenyl groups) and methyl ester signals (δ 3.6–4.2 ppm) .

- Mass spectrometry confirms molecular weight (e.g., molecular ion peak at m/z 199.63 for the parent compound) .

Q. What are the critical safety considerations for handling this compound in the lab?

The compound may pose inhalation and dermal hazards (H302, H315, H319, H335). Use fume hoods, nitrile gloves, and protective eyewear. Waste must be segregated and disposed via certified hazardous waste services .

Advanced Research Questions

Q. How do structural modifications (e.g., piperidinyl substitution) influence the compound’s bioactivity?

Substituting the amino group with a piperidinyl ring (as in 3,4-CTMP) enhances dopamine/norepinephrine reuptake inhibition potency. Studies show this analog exhibits 7x greater stimulant effects than methylphenidate, attributed to improved binding affinity at monoamine transporters .

Q. What analytical challenges arise in quantifying trace impurities in synthesized batches?

High-performance liquid chromatography (HPLC) with UV detection is used, but co-elution of structurally similar byproducts (e.g., dichlorophenyl urea derivatives) can complicate analysis . Tandem mass spectrometry (LC-MS/MS) improves specificity by isolating fragment ions unique to the target compound .

Q. How can contradictory bioactivity data (e.g., variable IC₅₀ values) be resolved across studies?

Discrepancies may stem from assay conditions (e.g., cell line variability, incubation time). For example, 3,4-CTMP’s potency in dopamine reuptake inhibition varies between rodent synaptosomes (IC₅₀ = 12 nM) and human transporters (IC₅₀ = 28 nM) due to species-specific transporter conformations . Standardizing assay protocols and using internal controls (e.g., reference inhibitors) mitigates variability.

Q. What computational approaches predict the compound’s metabolic stability?

Density functional theory (DFT) models evaluate hydrolysis susceptibility of the ester group. For instance, the electron-withdrawing 3,4-dichlorophenyl group increases ester stability compared to non-halogenated analogs, reducing hepatic clearance rates .

Methodological Notes

- Synthesis Optimization : Catalyst screening (e.g., H₂SO₄ vs. p-toluenesulfonic acid) can improve esterification yields .

- Bioactivity Profiling : Use radiolabeled ligands (e.g., [³H]dopamine) in uptake assays to quantify inhibition kinetics .

- Regulatory Compliance : The compound is listed in controlled substance databases (e.g., China’s 2023 Non-Medical Narcotics List) for its stimulant properties; ensure proper licensing for research use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.